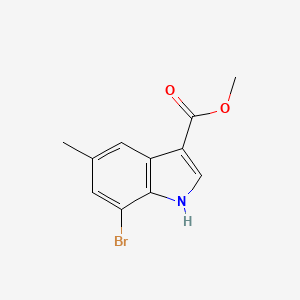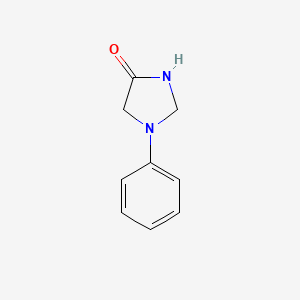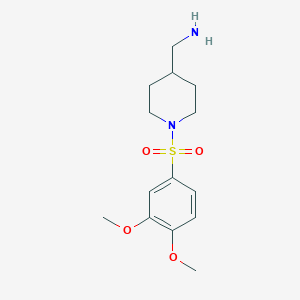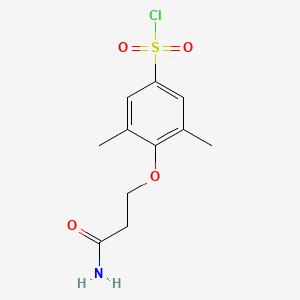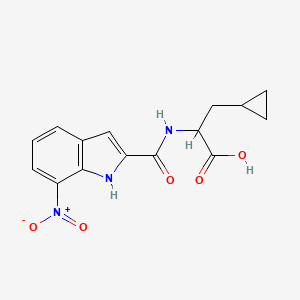
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is a synthetic organic compound that features a cyclopropyl group, a nitro-substituted indole ring, and a carboxamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Amidation: The carboxamido group is introduced through an amidation reaction, where the carboxylic acid derivative of the indole reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and cyclopropanation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents (e.g., sulfur trioxide).
Major Products
Reduction: 3-Cyclopropyl-2-(7-amino-1H-indole-2-carboxamido)propanoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. The cyclopropyl group may enhance the compound’s binding affinity by providing steric bulk.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropyl-2-(1H-indole-2-carboxamido)propanoic acid: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
2-(7-Nitro-1H-indole-2-carboxamido)propanoic acid: Lacks the cyclopropyl group, which may affect its binding properties and stability.
Uniqueness
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and cyclopropyl groups distinguishes it from other indole derivatives and may enhance its utility in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C15H15N3O5 |
|---|---|
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
3-cyclopropyl-2-[(7-nitro-1H-indole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C15H15N3O5/c19-14(17-11(15(20)21)6-8-4-5-8)10-7-9-2-1-3-12(18(22)23)13(9)16-10/h1-3,7-8,11,16H,4-6H2,(H,17,19)(H,20,21) |
Clé InChI |
VEEPXDLJTXOQND-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(C(=O)O)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
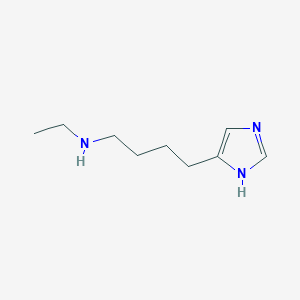
![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
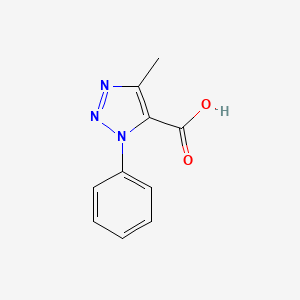
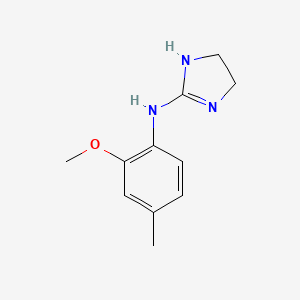
![2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile](/img/structure/B12825244.png)
